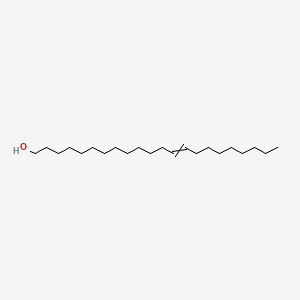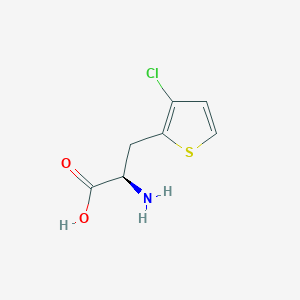![molecular formula C16H26CuO6 B15157054 copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a copper ion coordinated to a 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand. The presence of the copper ion imparts distinct chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate typically involves the reaction of copper salts with the corresponding ligand precursor. One common method involves the use of copper(II) acetate and 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it undergoes changes in its oxidation state.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions. Substitution reactions may involve the use of different ligands such as amines or phosphines. Coordination reactions typically require the presence of additional metal salts or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new copper-ligand complexes with different properties.
Aplicaciones Científicas De Investigación
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and coordination polymers.
Mecanismo De Acción
The mechanism of action of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate involves its ability to coordinate with various molecular targets. The copper ion can interact with biological molecules such as proteins and DNA, leading to changes in their structure and function. Additionally, the compound can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: A common copper salt used in various chemical reactions.
Copper(II) sulfate: Another widely used copper compound with different properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand allows for unique coordination chemistry and reactivity compared to other copper compounds.
Propiedades
Fórmula molecular |
C16H26CuO6 |
|---|---|
Peso molecular |
377.92 g/mol |
Nombre IUPAC |
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C8H14O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5,9H,1-4H3;/q;;+2/p-2 |
Clave InChI |
ROLNDJBOTARFSP-UHFFFAOYSA-L |
SMILES canónico |
CC(=CC(=O)OC(C)(C)C)[O-].CC(=CC(=O)OC(C)(C)C)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)
![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)



![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)

![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)



![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)


